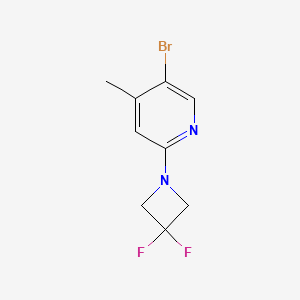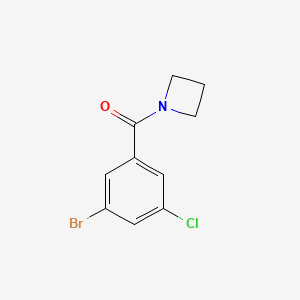![molecular formula C10H11BrClN B8152059 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8152059.png)
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-bromo-4-chlorophenyl group attached to the azetidine ring via a methylene bridge. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Various substituted azetidines with different functional groups.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated azetidines or reduced azetidine rings.
科学的研究の応用
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It serves as a tool for studying the interactions of azetidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
作用機序
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 3-bromo-4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the azetidine ring can contribute to the compound’s stability and bioavailability.
類似化合物との比較
1-[(3-Bromo-4-chlorophenyl)methyl]azetidine can be compared with other similar compounds, such as:
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
1-[(3-Chloro-4-bromophenyl)methyl]azetidine: The positions of the bromine and chlorine atoms are reversed, leading to different chemical and physical properties.
1-[(3-Bromo-4-methylphenyl)methyl]azetidine: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIHPJGPDDPNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine](/img/structure/B8152056.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)

